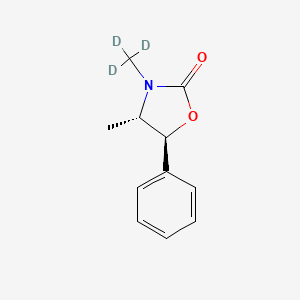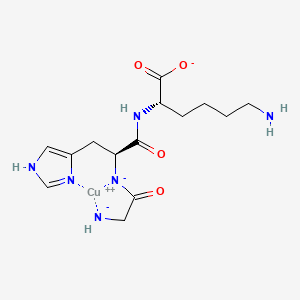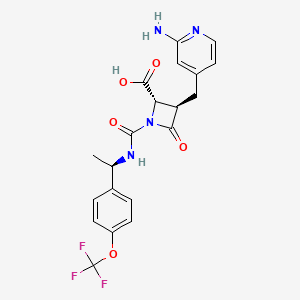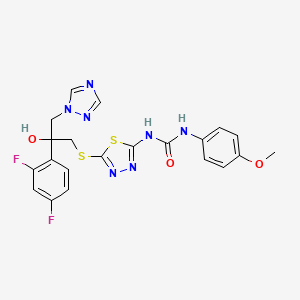
Pseudoephedroxane-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudoephedroxane-d3, also known as (4S,5S)-3,4-Dimethyl-5-phenyl-2-oxazolidinone-d3, is a deuterated analog of Pseudoephedroxane. It is a labeled compound used primarily in scientific research. The molecular formula of this compound is C11H10D3NO2, and it has a molecular weight of 194.24 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pseudoephedroxane-d3 involves the incorporation of deuterium atoms into the Pseudoephedroxane molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The reaction conditions include maintaining an inert atmosphere, using deuterated solvents, and optimizing temperature and pressure to facilitate the exchange process .
Análisis De Reacciones Químicas
Types of Reactions
Pseudoephedroxane-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, reduced forms of this compound, and substituted analogs with different functional groups .
Aplicaciones Científicas De Investigación
Pseudoephedroxane-d3 is widely used in scientific research due to its labeled nature. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Pseudoephedroxane-d3 involves its interaction with specific molecular targets. As a labeled compound, it is used to trace the pathways and interactions of its non-deuterated counterpart, Pseudoephedroxane. The deuterium atoms in this compound provide a distinct signal in spectroscopic analyses, allowing researchers to study the molecular targets and pathways involved in its action .
Comparación Con Compuestos Similares
Similar Compounds
Pseudoephedroxane: The non-deuterated analog of Pseudoephedroxane-d3.
Ephedroxane: A structurally similar compound with different functional groups.
Oxazolidinone Derivatives: Compounds with similar oxazolidinone structures but varying substituents.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracing and analysis in various scientific studies, making it a valuable tool in research .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
194.24 g/mol |
Nombre IUPAC |
(4S,5S)-4-methyl-5-phenyl-3-(trideuteriomethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10+/m0/s1/i2D3 |
Clave InChI |
MNYARIILPGRTQL-HJRSCEKWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1[C@H]([C@@H](OC1=O)C2=CC=CC=C2)C |
SMILES canónico |
CC1C(OC(=O)N1C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)



